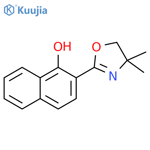

- Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasma, Luminescence, 2018, 33(5), 913-918

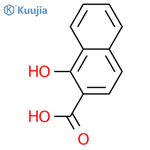

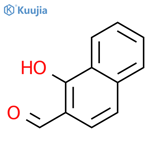

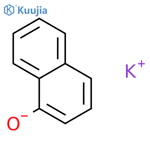

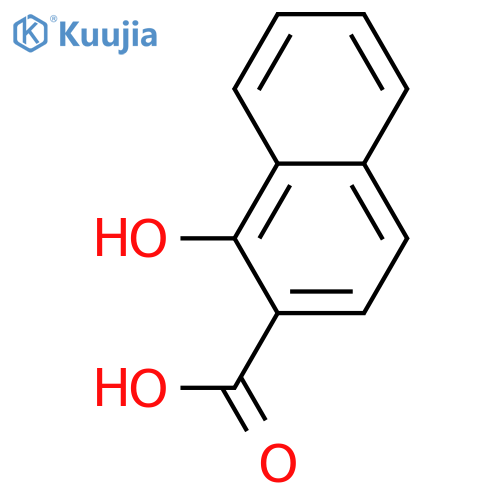

Cas no 86-48-6 (1-hydroxynaphthalene-2-carboxylic acid)

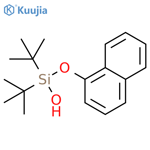

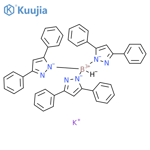

86-48-6 structure

상품 이름:1-hydroxynaphthalene-2-carboxylic acid

1-hydroxynaphthalene-2-carboxylic acid 화학적 및 물리적 성질

이름 및 식별자

-

- 1-Hydroxy-2-naphthoic acid

- 1-Naphthol-2-carboxylic acid

- 2-Naphthalenecarboxylic acid, 1-hydroxy-

- 1-hydroxynaphthalene-2-carboxylic acid

- 2-Hydroxy-1-naphthoic acid

- 1-Hydroxy-2-naphthalenecarboxylic Acid

- 2-Carboxy-1-naphthol

- 2-Naphthoic acid, 1-hydroxy-

- alpha-Hydroxynaphthoic acid

- U8LZ3R07L8

- SJJCQDRGABAVBB-UHFFFAOYSA-N

- 1-HYDROXY-NAPHTHALENE-2-CARBOXYLIC ACID

- Xinafoic acid

- CARBOXYNAPHTHOL

- LDHA Inhibitor, 5

- a-Hydroxynaph

- bmse000689

- 7-Naphthol-2-carboxaldehyde

- hydroxynaphthalene-2-carboxylic acid

- AKOS001080081

- EN300-16632

- 1-Hydroxy-2-naphthoic acid, >=97.0%

- AC-13237

- 86-48-6

- NSC-3717

- CHEBI:36108

- EINECS 201-674-0

- 1-oxidanylnaphthalene-2-carboxylic acid

- CHEMBL229299

- 1-Hydroxy-2-naphthoate

- DTXSID5058937

- FT-0607923

- C03203

- SCHEMBL25244

- SY007524

- CS-W016819

- A841684

- InChI=1/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14

- NSC 3717

- AI3-28524

- s6364

- BDBM50219487

- UNII-U8LZ3R07L8

- BBL027444

- HMS1719F05

- 1-Hydroxy-2-naphthoicacid

- D70638

- 1-Hydroxynaphthalenecarboxylic acid-(2)

- H0796

- STL373496

- Q27104334

- 1HN

- BP-12641

- HY-W016103

- .alpha.-Hydroxynaphthoic acid

- Z56347239

- 1-hydroxy-2-naphthalene carboxylic acid

- 1-hydroxynaphthalene-2-carboxylate

- F2191-0001

- NSC3717

- FS-3779

- Oprea1_291089

- 1 -hydroxy-2-naphthoic acid

- H0279

- W-104066

- 1-hydroxy-2-naphthoesyre

- 1-HYDROXY-2-NAPHTHOIC ACID [MI]

- MFCD00003960

- 1-Hydroxy-2-naphthalenecarboxylic acid (ACI)

- 2-Naphthoic acid, 1-hydroxy- (8CI)

- 1-Hydroxy 2-naphthalic acid

- H 0279

- α-Hydroxy-β-naphthoic acid

- NS00022846

- 1-hydroxy-2-Naphthoic acid,98%

- DB-056929

-

- MDL: MFCD00003960

- 인치: 1S/C11H8O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,12H,(H,13,14)

- InChIKey: SJJCQDRGABAVBB-UHFFFAOYSA-N

- 미소: O=C(C1C(O)=C2C(C=CC=C2)=CC=1)O

- BRN: 974438

계산된 속성

- 정밀분자량: 188.04700

- 동위원소 질량: 188.047

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 2

- 수소 결합 수용체 수량: 3

- 중원자 수량: 14

- 회전 가능한 화학 키 수량: 1

- 복잡도: 227

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 57.5

- 표면전하: 0

- 상호 변형 이기종 수량: 3

- 소수점 매개변수 계산 참조값(XlogP): 2.6

실험적 성질

- 색과 성상: 흰색에서 빨간색 결정

- 밀도: 1.2100 (rough estimate)

- 융해점: 195°C(lit.)

- 비등점: 283.17°C (rough estimate)

- 플래시 포인트: 화씨 온도: 302°f

섭씨: 150 ° c - 굴절률: 1.6310 (estimate)

- 용해도: alcohol: freely soluble

- 수용성: 뜨거운 물에 녹을 수 있다

- PSA: 57.53000

- LogP: 2.24360

- 머크: 4834

- 증기압: 0.0±0.9 mmHg at 25°C

- 용해성: 에탄올, 에틸에테르, 벤젠, 트리클로로메탄과 알칼리성 용액에 녹고 뜨거운 물에 약간 녹으며 찬물에 거의 녹지 않는다.

1-hydroxynaphthalene-2-carboxylic acid 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H315,H319,H335

- 경고성 성명: P261,P305+P351+P338

- 위험물 운송번호:NONH for all modes of transport

- WGK 독일:3

- 위험 범주 코드: 36/37/38

- 보안 지침: S26-S36-S37/39

-

위험물 표지:

- 저장 조건:Store at room temperature

- 위험 용어:R36/37/38

- TSCA:Yes

1-hydroxynaphthalene-2-carboxylic acid 세관 데이터

- 세관 번호:29182910

- 세관 데이터:

?? ?? ??:

2918290000개요:

2918290000 기타 페놀기는 함유하고 있지만 기타 산소기는 함유하지 않은 카르복실산과 산무수 \ 아세틸할로겐 \ 과산화물과 과산화물 및 그 파생물.?? ??:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.?? ???:9.0%。??? ??:6.5%.????:30.0%

?? ??:

?? ??, ?? ??, 사용

?? ??:

A.입국화물통관표

B.출국화물통관서류검사 검역 범주:

R, 수입 식품 위생 감독 검사

S. 수출 식품 위생 감독 검사요약:

HS: 2918290000 기타 페놀기능이 있지만 기타 산소기능이 없는 카르복실산 및 그 산무수화물, 할로겐화물, 과산화물, 과산화물 및 그 파생물세금환급률: 9.0% 감독관리조건: AB(공장진입화물검사증서, 출고화물검사증명서) 부가가치세: 17.0%??? ??:6.5% General tariff:30.0%

1-hydroxynaphthalene-2-carboxylic acid 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| abcr | AB117294-100 g |

1-Hydroxy-2-naphthoic acid, 98%; . |

86-48-6 | 98% | 100g |

€83.40 | 2023-05-10 | |

| ChemScence | CS-W016819-1000g |

1-Hydroxy-2-naphthoic acid |

86-48-6 | 99.70% | 1000g |

$82.0 | 2021-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003936-500g |

1-hydroxynaphthalene-2-carboxylic acid |

86-48-6 | 98% | 500g |

¥675 | 2024-05-21 | |

| Key Organics Ltd | FS-3779-1MG |

1-Hydroxy-2-naphthoic acid |

86-48-6 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| eNovation Chemicals LLC | D277827-100g |

1-Hydroxy-2-naphthoic acid |

86-48-6 | 97% | 100g |

$200 | 2023-09-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H62570-500g |

1-Hydroxy-2-naphthoic acid |

86-48-6 | 98% | 500g |

¥147.0 | 2023-09-07 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S30131-25g |

1-Hydroxy-2-naphthoic acid |

86-48-6 | BR,98% | 25g |

¥28.00 | 2021-09-02 | |

| Life Chemicals | F2191-0001-5g |

1-hydroxynaphthalene-2-carboxylic acid |

86-48-6 | 95% | 5g |

$60.0 | 2023-09-06 | |

| TRC | H950850-25g |

1-Hydroxy-2-naphthoic Acid |

86-48-6 | 25g |

$92.00 | 2023-05-18 | ||

| TRC | H950850-50g |

1-Hydroxy-2-naphthoic Acid |

86-48-6 | 50g |

$ 115.00 | 2023-09-07 |

1-hydroxynaphthalene-2-carboxylic acid 합성 방법

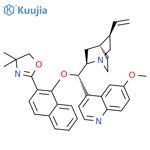

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

1.1 Solvents: Methanol ; 1 h, 30 °C; 30 °C → 22 °C; 2 h, 18 - 22 °C

참조

- Improved process for the preparation of salmeterol xinafoate, India, , ,

합성회로 3

반응 조건

참조

- An improved process for the preparation of salmeterol xinafoate, India, , ,

합성회로 4

반응 조건

1.1 Solvents: Isopropanol ; rt → 70 °C; 8 h, 70 °C

참조

- Synthesis route of salmeterol xinafoate, Huadong Shifan Daxue Xuebao, 2003, (3), 102-104

합성회로 5

반응 조건

참조

- Phenethanolamine derivatives useful in the treatment of respiratory problems, Federal Republic of Germany, , ,

합성회로 6

반응 조건

1.1 Solvents: Acetone ; 3 - 4 h, 25 - 35 °C

참조

- Preparation of salmeterol and salts thereof, India, , ,

합성회로 7

합성회로 8

반응 조건

참조

- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity, Pharma Chemica, 2016, 8(8), 28-35

합성회로 9

합성회로 10

반응 조건

1.1 4 h, 1.2 - 1.4 atm, rt → 160 °C; 1 h, 160 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

참조

Carboxylation of naphthols with sodium ethyl carbonate

,

Neftekhimiya,

2005,

45(5),

364-366

합성회로 11

반응 조건

1.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

참조

General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation

,

Angewandte Chemie,

2015,

54(7),

2255-2259

합성회로 12

반응 조건

1.1 Solvents: Carbon disulfide

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

참조

Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives

,

Synthesis,

1988,

(10),

763-6

합성회로 13

반응 조건

1.1 -

2.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

2.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt

2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

참조

Carboxylation of hydroxyarenes with metal alkyl carbonates

,

Green Processing and Synthesis,

2015,

4(2),

91-96

합성회로 14

반응 조건

1.1 Reagents: Magnesium , Iodine , Dibromoethane , 2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ; 5 h, reflux

1.2 Solvents: Tetrahydrofuran ; 13 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux

1.2 Solvents: Tetrahydrofuran ; 13 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux

참조

Synthesis of chiral binaphthyl derivatives

,

1981,

,

,

합성회로 15

반응 조건

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 4 h, rt; rt → 60 °C; 24 h, 60 °C

1.2 18 h, 56 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized

1.4 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux

2.2 Solvents: Benzene ; 45 min, reflux; reflux → rt

2.3 Reagents: Ammonium chloride Solvents: Water

3.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux

1.2 18 h, 56 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; neutralized

1.4 Reagents: Hydrochloric acid Solvents: Water

2.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux

2.2 Solvents: Benzene ; 45 min, reflux; reflux → rt

2.3 Reagents: Ammonium chloride Solvents: Water

3.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux

참조

Synthesis of chiral binaphthyl derivatives

,

1981,

,

,

합성회로 16

반응 조건

1.1 Reagents: Ethyl bromide , Magnesium Solvents: Diethyl ether

1.2 Solvents: Carbon disulfide

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Carbon disulfide

1.3 Reagents: Ammonium chloride Solvents: Water

참조

Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives

,

Synthesis,

1988,

(10),

763-6

합성회로 17

합성회로 18

반응 조건

1.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; heated; overnight, reflux

1.2 Solvents: Benzene ; 1 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux

1.2 Solvents: Benzene ; 1 h, reflux

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux

참조

Synthesis of chiral binaphthyl derivatives

,

1981,

,

,

합성회로 19

합성회로 20

반응 조건

1.1 Reagents: Oxygen ; 1 h, rt → 60 °C; 4 h, 1.2 - 1.4 atm, 60 °C → 160 °C; 1 h, 160 °C; 160 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

참조

Carboxylation of hydroxyarenes with metal alkyl carbonates

,

Green Processing and Synthesis,

2015,

4(2),

91-96

합성회로 21

반응 조건

1.1 Reagents: Triethylamine , Iron perchlorate hexahydrate Solvents: Methanol ; rt; 4 h, rt

참조

Mimicking the Aromatic-Ring-Cleavage Activity of Gentisate-1,2-Dioxygenase by a Nonheme Iron Complex

,

Angewandte Chemie,

2016,

55(44),

13838-13842

합성회로 22

반응 조건

1.1 Reagents: Triethylaluminum Solvents: Diethyl ether , Hexane

2.1 Solvents: Carbon disulfide

2.2 Reagents: Ammonium chloride Solvents: Water

2.1 Solvents: Carbon disulfide

2.2 Reagents: Ammonium chloride Solvents: Water

참조

Metal template ortho-acylation of phenols. Direct synthesis of salicylic acid chlorides and derivatives

,

Synthesis,

1988,

(10),

763-6

합성회로 23

반응 조건

1.1 Solvents: Methyl ethyl ketone ; rt

참조

- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,

합성회로 24

반응 조건

1.1 Solvents: Acetone ; 40 min, 30 °C

참조

- Preparation method of salmeterol xinafoate, China, , ,

합성회로 25

반응 조건

1.1 Solvents: Methanol ; 25 - 30 °C; 3 h, 0 °C

참조

- A method for preparing salmeterol hydroxynaphthoate, China, , ,

합성회로 26

반응 조건

참조

- Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases, World Intellectual Property Organization, , ,

합성회로 27

반응 조건

1.1 Solvents: Acetone ; 30 min, 45 °C; 45 °C → 25 °C; 1 h, 25 °C

1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C

1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C

참조

- Process for preparation of salmeterol, World Intellectual Property Organization, , ,

합성회로 28

반응 조건

1.1 Reagents: Acetic acid Solvents: Water ; 3 h, 70 °C

1.2 Solvents: Ethyl acetate ; 16 h, rt

1.2 Solvents: Ethyl acetate ; 16 h, rt

참조

- Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment, United States, , ,

합성회로 29

반응 조건

1.1 Solvents: Methanol , Ethyl acetate

참조

- Preparation of salmeterol xinafolate, Research Disclosure, 2006, 506,

합성회로 30

반응 조건

1.1 Solvents: Ethanol ; rt

참조

- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88

합성회로 31

반응 조건

참조

- Process for the preparation of crystalline salmeterol and its xinafoate salt, World Intellectual Property Organization, , ,

합성회로 32

반응 조건

참조

- Process for preparation of salmeterol xinafoate, World Intellectual Property Organization, , ,

합성회로 33

반응 조건

1.1 Reagents: Magnesium , Dibromoethane Solvents: Diethyl ether , Benzene ; overnight, reflux

1.2 Solvents: Benzene ; 45 min, reflux; reflux → rt

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux

1.2 Solvents: Benzene ; 45 min, reflux; reflux → rt

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux

참조

Synthesis of chiral binaphthyl derivatives

,

1981,

,

,

합성회로 34

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 36 h, reflux

참조

Synthesis of chiral binaphthyl derivatives

,

1981,

,

,

합성회로 35

반응 조건

1.1 Solvents: Nitrobenzene

참조

The carboxylation of naphthols by Kolbe-Schmitt reaction in the homogeneous solution

,

Nippon Kagaku Kaishi,

1989,

(7),

1164-5

합성회로 36

합성회로 37

합성회로 38

반응 조건

1.1 4 h, 1 atm → 1.1 atm, rt → 160 °C; 1 h, 1.1 - 1.2 atm, 160 °C; 160 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

참조

Carboxylation of hydroxy arenes by alkaline metal salts of ethylcarbonic acid

,

Khimicheskaya Tekhnologiya (Moscow,

2011,

12(10),

598-603

합성회로 39

반응 조건

1.1 Reagents: Imidazole Solvents: Dimethylformamide ; 0 °C; 30 min, rt

1.2 Solvents: Dimethylformamide ; 0 °C; overnight, rt

2.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C

2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 Solvents: Dimethylformamide ; 0 °C; overnight, rt

2.1 Reagents: 2,2,2-Trifluoroethanol , Silver acetate Catalysts: Palladium diacetate , BOC-L-leucine Solvents: 1,2-Dichloroethane ; 5 min, 95 °C; 18 h, 95 °C

2.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 30 min, rt

참조

General Method for the Synthesis of Salicylic Acids from Phenols through Palladium-Catalyzed Silanol-Directed C-H Carboxylation

,

Angewandte Chemie,

2015,

54(7),

2255-2259

합성회로 40

합성회로 42

1-hydroxynaphthalene-2-carboxylic acid Raw materials

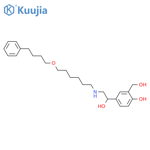

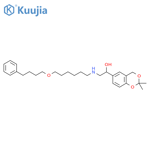

- 4H-1,3-Benzodioxin-6-methanol, 2,2-dimethyl-alpha-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-

- 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-1-naphthalenol

- 1-hydroxynaphthalene-2-carbohydrazide

- 2-(2-(1-bromonaphthyl))-4,4-dimethyl-Δ2-oxazoline

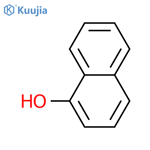

- naphthalen-1-ol

- 1,3-Benzenedimethanol,4-hydroxy-a1-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminomethyl-

- (-)-2-[2-(1-(1R,3R,4S)-menthoxynaphthyl)]-4,4-dimethyl-Δ2-oxazoline

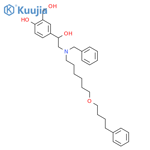

- Salmeterol

- Magnesium Methyl Carbonate Solution (2.0 M in DMF)

- 1-Hydroxy-2-naphthaldehyde

- (S)-(2R,4S,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol

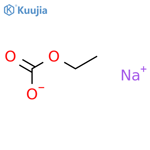

- Carbonic acid, monoethyl ester, sodium salt

- Borate(1-), tris(3,5-diphenyl-1H-pyrazolato-κN1)hydro-, potassium (1:1), (T-4)-

- (-)-2-(2-(1-(3R,4S,8R,9S)-quinidinoxynaphthyl))-4,4-dimethyl-Δ2-oxazoline

- Silane, dibromobis(1,1-dimethylethyl)-

- 1-Naphthalenol,potassium salt (1:1)

- Oxazole, 4,5-dihydro-2-(1-methoxy-2-naphthalenyl)-4,4-dimethyl-

- Silanol, 1,1-bis(1,1-dimethylethyl)-1-(1-naphthalenyloxy)-

- 1-Bromo-2-methoxy-naphthalene

- 1-hydroxynaphthalene-2-carboxylic acid

- Potassium bicarbonate

1-hydroxynaphthalene-2-carboxylic acid Preparation Products

1-hydroxynaphthalene-2-carboxylic acid 관련 문헌

-

Nora S. Abdel-Kader,Samir A. Abdel-Latif,Aida L. El-Ansary,Amira G. Sayed New J. Chem. 2019 43 17466

-

Pengju Ren,Zijian Tan,Yingying Zhou,Hongzhi Tang,Ping Xu,Haifeng Liu,Leilei Zhu Green Chem. 2022 24 4766

-

Rubina Rahaman,Sandip Munshi,Sridhar Banerjee,Biswarup Chakraborty,Sarmistha Bhunia,Tapan Kanti Paine Dalton Trans. 2019 48 16993

-

Xiaofeng Lin,Yiping Chen,Shunxing Li Anal. Methods 2013 5 6480

-

Magdalena Kaliszczak,Pierrick Durand,Emmanuel Wenger,Manuel Dossot,Franca Jones,Damien W. M. Arrigan,Grégoire Herzog CrystEngComm 2022 24 48

86-48-6 (1-hydroxynaphthalene-2-carboxylic acid) 관련 제품

- 50-85-1(4-Methylsalicylic acid)

- 578-36-9(potassium salicylate)

- 303-07-1(2,6-Dihydroxybenzoic acid)

- 69-72-7(Salicylic acid)

- 92-70-6(3-Hydroxy-2-naphthoic acid)

- 89-56-5(5-Methylsalicylic acid)

- 490-79-9(2,5-Dihydroxybenzoic acid)

- 83-30-7(2,4,6-Trihydroxybenzoic acid)

- 83-40-9(3-Methylsalicylic acid)

- 89-86-1(2,4-Dihydroxybenzoic acid)

추천 공급업체

Suzhou Senfeida Chemical Co., Ltd

(CAS:86-48-6)1-Hydroxy-2-naphthoic acid

순결:99.9%

재다:200kg

가격 ($):문의

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:86-48-6)1-Hydroxy-2-naphthoic acid

순결:98%

재다:Company Customization

가격 ($):문의